N,N'-bis(2-chlorophenyl)butanediamide
Description
N,N'-bis(2-chlorophenyl)butanediamide is a symmetric alkanediamide derivative characterized by two 2-chlorophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Its physicochemical properties, such as lipophilicity and aqueous solubility, are influenced by the electron-withdrawing chlorine substituents and the length of the alkanediamide chain .
Properties
Molecular Formula |
C16H14Cl2N2O2 |
|---|---|
Molecular Weight |
337.2g/mol |
IUPAC Name |
N,N'-bis(2-chlorophenyl)butanediamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
HCCKVCSQGHSKQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- N,N'-bis(2-hydroxyphenyl)butanediamide (): Replacing chlorine with hydroxyl groups results in distinct hydrogen-bonding capabilities. The hydroxyl groups facilitate intermolecular interactions, leading to a monoclinic crystal structure (space group P21/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, and c = 25.397 Å . In contrast, the 2-chlorophenyl analogue likely exhibits weaker hydrogen bonding but enhanced lipophilicity due to chlorine’s hydrophobic nature.
- N,N'-bis(3,4-dichlorophenyl)butanediamide (): Additional chlorination at the 3-position increases steric bulk and electron-withdrawing effects. This derivative demonstrates stronger inhibition of oxygen evolution rate (OER) in spinach chloroplasts compared to the 2-chlorophenyl variant, attributed to enhanced interaction with photosystem II .
Alkanediamide Chain Length Variations
- Propanediamide Analogues: N,N'-bis(2-chlorophenyl)propanediamide (): Shortening the chain from four carbons (butanediamide) to three (propanediamide) alters molecular packing. The propanediamide derivative crystallizes with a planar amide geometry, while butanediamide’s longer chain may introduce conformational flexibility .
Antimycobacterial and Antialgal Activity
- N,N'-bis(3,4-dichlorophenyl)butanediamide (): Exhibits potent inhibition of Mycobacterium tuberculosis (MIC values in the µg/mL range) due to its ability to chelate heavy metals critical for bacterial survival .
- N,N'-diarylalkanediamides with Varying Chain Lengths ():
- For R = 4-Cl, antialgal activity increases with chain length (m = 2–4), peaking at butanediamide (m = 4). Longer chains (hexanediamide, m = 6) show reduced activity due to solubility limitations .
- Parabolic activity trends are observed for R = 4-CH₃ and 3,4-Cl₂, with optimal activity at m = 6 (octanediamide) .
Solubility and Physicochemical Properties
- Lipophilicity vs. Solubility :
- Chlorine substituents enhance lipophilicity but reduce aqueous solubility, limiting bioavailability. For example, N,N'-bis(2-chlorophenyl)butanediamide has lower solubility than its hydroxylated analogue .
- Chain elongation exacerbates solubility issues; butanediamides generally exhibit better solubility than hexanediamides .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
